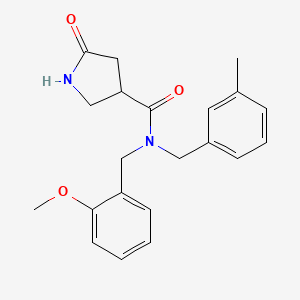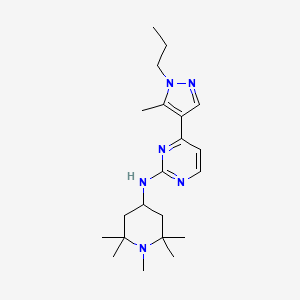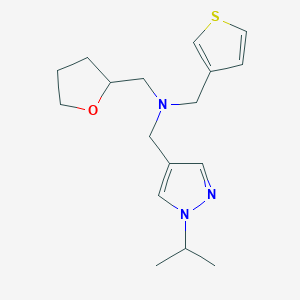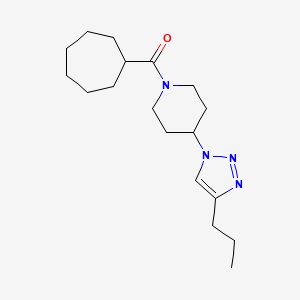![molecular formula C16H20N2O2 B5905055 N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5905055.png)
N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide, also known as JNJ-17216498, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep-wake cycles, appetite, and energy balance.
科学研究应用
N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide has been studied extensively in the field of neuroscience due to its potential therapeutic applications. It has been shown to be a selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep-wake cycles, appetite, and energy balance. This compound has been used in preclinical studies to investigate the role of the orexin system in the regulation of feeding behavior, reward processing, and addiction. It has also been studied as a potential treatment for insomnia, narcolepsy, and other sleep disorders.
作用机制
N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide selectively binds to the orexin-1 receptor and blocks the binding of orexin-A and orexin-B, which are endogenous ligands of this receptor. This results in a decrease in the activity of orexin neurons, which are involved in the regulation of sleep-wake cycles, appetite, and energy balance. By blocking the orexin-1 receptor, N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide can promote sleep and reduce food intake.
Biochemical and Physiological Effects:
N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to reduce food intake, promote sleep, and increase slow-wave sleep. It has also been shown to decrease the activity of orexin neurons, which are involved in the regulation of sleep-wake cycles, appetite, and energy balance. These effects make N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide a potential therapeutic agent for the treatment of sleep disorders and obesity.
实验室实验的优点和局限性
One advantage of using N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide in lab experiments is its selectivity for the orexin-1 receptor. This makes it a valuable tool for investigating the role of the orexin system in the regulation of sleep-wake cycles, appetite, and energy balance. However, one limitation of using this compound is its potential off-target effects. It is important to carefully control for these effects in order to accurately interpret the results of experiments using N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide.
未来方向
There are several future directions for research on N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide. One direction is to investigate its potential as a therapeutic agent for the treatment of sleep disorders and obesity. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another direction is to investigate the role of the orexin system in the regulation of reward processing and addiction. N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide could be used as a tool to investigate the effects of orexin receptor antagonism on these processes. Finally, further research is needed to fully understand the biochemical and physiological effects of N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide and its potential off-target effects. This will help to improve the accuracy and interpretation of experiments using this compound.
合成方法
The synthesis of N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide involves the reaction of 2-bromo-1-(4-ethylphenoxy)ethane with N-methyl-1H-pyrrole-2-carboxamide in the presence of a palladium catalyst. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been described in detail in a research article by Liu et al. (2010).
属性
IUPAC Name |
N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-13-6-8-14(9-7-13)20-12-11-18(2)16(19)15-5-4-10-17-15/h4-10,17H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAQXUFCJKQZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN(C)C(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[methyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-1-phenylpropan-1-ol](/img/structure/B5904981.png)


![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine](/img/structure/B5905006.png)

![N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide](/img/structure/B5905021.png)
![3-[ethyl(4-ethylbenzyl)amino]propane-1,2-diol](/img/structure/B5905022.png)
![(2R)-2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}-3-phenylpropan-1-ol](/img/structure/B5905034.png)
![4-(4-ethoxy-3-methylphenyl)-N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]butanamide](/img/structure/B5905042.png)
![2-methyl-N-[(3-methyl-2-thienyl)methyl]-N-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]propan-1-amine](/img/structure/B5905052.png)

![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-methyl-2-thienyl)methyl]pyrimidin-2-amine](/img/structure/B5905077.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B5905079.png)
